molecular formula C14H12Cl3N5 B12928745 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- CAS No. 115204-65-4

9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12928745
CAS No.: 115204-65-4
M. Wt: 356.6 g/mol
InChI Key: UXZRHGZAUJYLRH-UHFFFAOYSA-N
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Description

2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound with a molecular formula of C12H8Cl3N5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 2-chloropurine.

    Reaction: The 3,4-dichlorobenzyl chloride is reacted with 2-chloropurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of purine compounds exhibit significant antitumor properties. Specifically, studies have shown that modifications to the purine structure can enhance inhibitory activity against various kinases implicated in cancer progression, such as Bcr-Abl and FLT3-ITD . The incorporation of electron-withdrawing groups on the phenyl ring has been linked to improved binding affinity and selectivity towards these targets.

Kinase Inhibition

The compound's structural features allow it to function as a kinase inhibitor. Kinases are critical in regulating cellular processes, and their dysregulation is often associated with cancer. By targeting specific kinase activities, compounds like 9H-Purin-6-amine can potentially halt tumor growth and proliferation .

Radical Scavenging Properties

Recent studies have explored the antioxidant capabilities of purine derivatives. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress and various pathophysiological conditions. For instance, radical scavenging activity has been quantified using electron paramagnetic resonance techniques, showcasing the potential therapeutic benefits of these compounds in managing oxidative damage .

Case Study 1: Inhibition of Bcr-Abl Kinase

A study focusing on the design and synthesis of purine derivatives reported that certain modifications led to enhanced inhibitory effects on Bcr-Abl kinase activity. The results indicated that the presence of specific substituents on the purine scaffold significantly improved the compound's efficacy against resistant strains of leukemia cells .

Case Study 2: Radical Scavenging Activity

In another investigation, the radical scavenging activity of various purine derivatives was assessed. The results revealed that these compounds could effectively neutralize hydroxyl radicals and superoxide anions, suggesting their potential use in formulations aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways: Interfering with biochemical pathways related to purine metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9-(3,4-dichlorobenzyl)adenine
  • 2-Chloro-9-(3,4-dichlorobenzyl)-6-(2-furyl)-9H-purine

Uniqueness

  • Structural Features : The presence of the N,N-dimethyl group distinguishes it from other similar compounds.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for specific research applications.

Biological Activity

The compound 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a purine base with specific substitutions that influence its biological properties. The key features include:

  • A 2-chloro group
  • A 3,4-dichlorophenyl methyl side chain
  • Two N,N-dimethyl amine groups

Research indicates that purine derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound can be summarized as follows:

  • Adenosine Receptor Modulation : Many purine derivatives act as agonists or antagonists at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or phosphatases that play critical roles in cell signaling pathways.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in several studies:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : There is evidence to suggest that it may reduce inflammation by modulating cytokine release.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
Adenosine receptor modulationAlters receptor activity leading to varied physiological responses

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study conducted by Fiorini & Abel (1998), the cytotoxic effects of the compound were evaluated against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent effect.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Properties

CAS No.

115204-65-4

Molecular Formula

C14H12Cl3N5

Molecular Weight

356.6 g/mol

IUPAC Name

2-chloro-9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H12Cl3N5/c1-21(2)12-11-13(20-14(17)19-12)22(7-18-11)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3

InChI Key

UXZRHGZAUJYLRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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